molecular formula C13H22N2O4 B1343826 tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate CAS No. 401566-77-6

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Cat. No. B1343826
M. Wt: 270.32 g/mol
InChI Key: IDSUGFWKJSGGAU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3 . It is also known by other names such as 1221492-48-3, SCHEMBL4202607, AT21978, and 1-BOC-4-(3-OXOPROPYL)PIPERAZINE .


Synthesis Analysis

The synthesis of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate and its derivatives has been reported in several studies . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has been analyzed using various techniques . The InChI code for this compound is InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10-15/h10H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate has a molecular weight of 242.31 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 and a topological polar surface area of 49.8 Ų .

Scientific Research Applications

Application 1: Synthesis of Biologically Active Natural Products

  • Summary of the Application : The compound “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application or Experimental Procedures : The synthesis utilizes simple commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .
  • Results or Outcomes : The newly synthesized compounds were characterized by spectral data .

Application 2: Synthesis of Novel Organic Compounds

  • Summary of the Application : Derivatives of N-Boc piperazine, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
  • Methods of Application or Experimental Procedures : These derived compounds have shown a wide spectrum of biological activities. The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
  • Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Future Directions

The future directions for tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate could involve further exploration of its potential uses in the synthesis of novel organic compounds and investigation of its biological activities . Additionally, more research could be conducted to understand its safety profile and potential hazards .

properties

IUPAC Name

tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-10(16)9-11(17)14-5-7-15(8-6-14)12(18)19-13(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSUGFWKJSGGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

Synthesis routes and methods

Procedure details

1-tert-Butoxycarbonylpiperazine (103 g) was dissolved in DMF (600 mL) and diketene (56 mL) was added over 20 min at room temperature. The mixture was stirred for 2 hr. The solvent was evaporated under reduced pressure and the residue was diluted with ethyl acetate. The mixture washed with water and saturated brine and dried. The solvent was evaporated under reduced pressure to give 1-acetoacetyl-4-tert-butoxycarbonyl piperazine (129 g) as a pale-brown powder.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step Two

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